2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Catalog No.
S11417752
CAS No.
M.F
C21H16N4O
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4...

Product Name

2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

IUPAC Name

2-pyridin-2-yl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C21H16N4O/c26-21(24-14-15-8-11-22-12-9-15)17-13-20(19-7-3-4-10-23-19)25-18-6-2-1-5-16(17)18/h1-13H,14H2,(H,24,26)

InChI Key

MKYALDIYYBGRCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CC=NC=C4

2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Its molecular formula is C21H16N4O, and it has a molecular weight of 340.38 g/mol. This compound features a quinoline core substituted with two pyridine groups, which contributes to its unique chemical properties and potential biological activities. The presence of the carboxamide functional group enhances its solubility and reactivity, making it a candidate for various applications in medicinal chemistry and materials science .

  • Formation of the Quinoline Core: This is often achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent to form the quinoline structure.
  • Pyridine Substitution: The quinoline core can be functionalized by introducing pyridine groups via nucleophilic substitution reactions.
  • Amide Formation: The carboxylic acid group on the quinoline ring is converted to an amide by reacting with pyridin-4-ylmethylamine under dehydrating conditions .

These reactions highlight the compound's synthetic versatility and potential for modification to enhance its properties.

Research indicates that 2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide may exhibit significant biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound could have antimicrobial properties, making it a candidate for further investigation in drug development.
  • Antiviral and Anticancer Properties: Some derivatives of quinoline compounds are known to possess antiviral and anticancer activities, which may extend to this particular compound due to its structural characteristics.

The exact mechanisms of action would depend on its specific biological targets, potentially involving interactions with enzymes or receptors critical for cellular function .

The synthesis methods for 2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide can be categorized into laboratory-scale and industrial production methods:

  • Laboratory Synthesis:
    • Utilizes multi-step organic reactions as described above.
    • Often involves optimizing reaction conditions for yield and purity.
  • Industrial Production:
    • May involve continuous flow systems, catalysts, and high-pressure reactors to enhance efficiency and scalability.
    • Focuses on maximizing yield while minimizing costs and environmental impact .

The applications of 2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide span various fields:

  • Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity.
  • Coordination Chemistry: Acts as a ligand in forming complexes with transition metals.
  • Material Science: May be utilized in developing dyes, pigments, or materials with specific electronic properties due to its unique structure .

Interaction studies are crucial for understanding how 2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide interacts with biological systems:

  • Enzyme Inhibition: Investigating how the compound inhibits or modulates enzyme activity can reveal its potential as a drug candidate.
  • Receptor Binding: Studies focusing on receptor interactions can elucidate its mechanism of action in biological pathways.
  • Cellular Uptake: Understanding how effectively the compound enters cells can inform its therapeutic viability .

Several compounds share structural similarities with 2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide, including:

Compound NameStructureUnique Features
QuinolineSimple fused ring structureBasic structure without substitutions
ChloroquineAntimalarial drugContains a similar quinoline core but lacks additional pyridine substitutions
PyridineBasic heterocyclic aromatic compoundSimpler structure, lacking the complex functionalities of quinoline derivatives

Uniqueness

The uniqueness of 2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide lies in its specific substitution pattern that incorporates both quinoline and pyridine moieties. This configuration may confer distinct biological activities and chemical properties not found in simpler compounds or those lacking such substitutions .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

340.13241115 g/mol

Monoisotopic Mass

340.13241115 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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